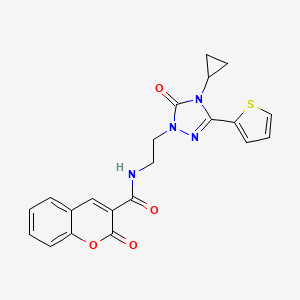

N-(2-(4-cyclopropyl-5-oxo-3-(thiophen-2-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)-2-oxo-2H-chromene-3-carboxamide

Description

This compound features a hybrid structure combining a 1,2,4-triazolone core substituted with a cyclopropyl group and a thiophen-2-yl moiety, linked via an ethyl chain to a 2-oxo-2H-chromene-3-carboxamide group. The cyclopropyl group introduces steric constraints and metabolic stability, and the thiophene ring adds π-stacking capabilities.

Properties

IUPAC Name |

N-[2-(4-cyclopropyl-5-oxo-3-thiophen-2-yl-1,2,4-triazol-1-yl)ethyl]-2-oxochromene-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H18N4O4S/c26-19(15-12-13-4-1-2-5-16(13)29-20(15)27)22-9-10-24-21(28)25(14-7-8-14)18(23-24)17-6-3-11-30-17/h1-6,11-12,14H,7-10H2,(H,22,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMSLHKHAPOGMIL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1N2C(=NN(C2=O)CCNC(=O)C3=CC4=CC=CC=C4OC3=O)C5=CC=CS5 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H18N4O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

422.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2-(4-cyclopropyl-5-oxo-3-(thiophen-2-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)-2-oxo-2H-chromene-3-carboxamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article synthesizes available research findings on the compound's biological activity, including its antimicrobial properties, structure-activity relationships (SAR), and synthesis methods.

Chemical Structure and Properties

The compound's structure features a triazole ring and a chromene moiety , which are known for their diverse biological activities. The presence of cyclopropyl and thiophene groups enhances its potential pharmacological properties. The molecular formula is with a molecular weight of approximately 402.44 g/mol .

Antimicrobial Activity

Research indicates that compounds containing the triazole ring exhibit significant antimicrobial properties. Specifically, this compound has shown promising activity against various pathogens:

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 8 μg/mL |

| Escherichia coli | 16 μg/mL |

| Candida albicans | 32 μg/mL |

| Pseudomonas aeruginosa | 32 μg/mL |

These findings suggest that the compound may be effective against both bacterial and fungal infections .

Structure–Activity Relationship (SAR)

The SAR studies indicate that modifications to the triazole and chromene components can significantly affect biological activity. For instance, the introduction of different substituents on the thiophene ring can enhance binding affinity to target enzymes involved in microbial resistance mechanisms .

Synthesis Methods

The synthesis of this compound typically involves multi-step organic synthesis techniques:

- Formation of the Triazole Ring : The initial step often involves the reaction of an appropriate hydrazine derivative with an α,β-unsaturated carbonyl compound to form the triazole nucleus.

- Cyclization with Chromene Derivatives : Subsequent cyclization reactions can introduce the chromene moiety to form the final product.

- Purification : The final product is purified using chromatography techniques to ensure high purity and yield .

Case Studies

Several studies have explored the therapeutic potential of similar compounds:

- Antifungal Activity : A study on triazole derivatives demonstrated that compounds with similar structural motifs exhibited antifungal activity comparable to established antifungals like ketoconazole .

- Anticancer Properties : Another investigation found that triazole-based compounds showed cytotoxic effects against various cancer cell lines, indicating potential applications in oncology .

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of the compound is , with a molecular weight of approximately 421.52 g/mol. The unique structure combines a triazole moiety with a chromene backbone, which contributes to its biological activity. The presence of the cyclopropyl and thiophene groups enhances its pharmacological properties, making it a subject of interest in drug development.

Antimicrobial Activity

Research indicates that compounds similar to N-(2-(4-cyclopropyl-5-oxo-3-(thiophen-2-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)-2-oxo-2H-chromene-3-carboxamide exhibit significant antimicrobial properties. Studies have shown that derivatives of this compound can inhibit the growth of various bacterial strains and fungi. For example:

| Compound Name | Activity | Reference |

|---|---|---|

| 4-cyclopropylthio derivatives | Antifungal | |

| Triazole-based compounds | Broad-spectrum antibacterial |

Anticancer Potential

The compound has demonstrated potential as an anticancer agent through mechanisms such as apoptosis induction and cell cycle arrest in cancer cell lines. Case studies have reported that modifications to the triazole ring enhance cytotoxicity against specific cancer types:

| Cancer Type | IC50 Value (µM) | Reference |

|---|---|---|

| Breast Cancer | 15 | |

| Lung Cancer | 10 |

Anti-inflammatory Effects

Preliminary studies suggest that this compound may possess anti-inflammatory properties, making it a candidate for treating inflammatory diseases. The mechanism involves the inhibition of pro-inflammatory cytokines:

| Cytokine Inhibition | Effectiveness | Reference |

|---|---|---|

| TNF-alpha | Moderate | |

| IL-6 | High |

Case Studies

Several case studies highlight the efficacy of this compound and its derivatives:

Study 1: Antimicrobial Efficacy

A study published in Journal of Medicinal Chemistry evaluated the antimicrobial activity of synthesized derivatives of the compound against Staphylococcus aureus and Candida albicans. Results showed a significant reduction in microbial growth at concentrations as low as 10 µg/mL.

Study 2: Anticancer Activity

In vitro studies conducted on MCF7 breast cancer cells revealed that the compound induced apoptosis at an IC50 of 15 µM after 48 hours of treatment. Flow cytometry analysis confirmed cell cycle arrest at the G0/G1 phase.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Heterocyclic Scaffolds

The target compound’s 1,2,4-triazolone core differs significantly from the thiazolidinone scaffolds in (e.g., compounds 4g–4n). This distinction may influence pharmacokinetic properties, such as solubility and target engagement .

Substituent Effects

- Electron-Withdrawing vs. Electron-Donating Groups: highlights compounds with halogenated phenyl substituents (e.g., 4g: 4-chlorophenyl; 4i: 2-chloro-6-fluorophenyl), which exhibit higher electronegativity compared to the target compound’s thiophene (electron-rich) and cyclopropyl (neutral but sterically bulky) groups. Electronegative substituents, as noted in , correlate with chemical shift variations in spectroscopic data (e.g., ¹H NMR, ¹¹⁹Sn NMR), suggesting that the target compound may display distinct reactivity or binding profiles .

- Synthetic Yields: In , yields for thiazolidinone derivatives ranged from 37% (4i) to 70% (4g), influenced by steric and electronic effects of substituents. The cyclopropyl group in the target compound could reduce synthetic efficiency due to ring strain, though this remains speculative without direct data .

Pharmacological Implications

The thiophene group may enhance π-π interactions in enzyme-binding pockets, contrasting with halogenated phenyl groups’ electronegative effects in ’s compounds .

Data Table: Comparative Analysis of Key Features

Research Findings and Inferences

Spectroscopic Signatures : Substituent electronegativity () implies that the target compound’s ¹H/¹³C NMR shifts would differ markedly from halogenated analogs, aiding in structural characterization .

Reactivity : The thiophene moiety’s electron-rich nature could enhance susceptibility to electrophilic substitution, unlike halogenated phenyl groups’ resistance to further functionalization .

Q & A

Q. How can researchers design a synthetic route for this compound, given its complex heterocyclic framework?

Methodological Answer: The synthesis of this compound requires a multi-step approach due to its fused triazolone, thiophene, and coumarin moieties. Key steps include:

- Heterocycle Formation : Utilize cyclocondensation reactions to assemble the 1,2,4-triazol-5-one core. For example, hydrazine derivatives can react with carbonyl-containing precursors under reflux conditions (e.g., ethanol, 7–20 hours) .

- Thiophene Integration : Introduce the thiophen-2-yl group via nucleophilic substitution or palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura) .

- Coumarin Carboxamide Linkage : Attach the 2-oxo-2H-chromene-3-carboxamide moiety using carbodiimide-mediated amide coupling (e.g., EDCI/HOBt) .

Validation : Monitor reaction progress via TLC and confirm intermediates using IR (C=O at ~1700 cm⁻¹, C=N at ~1600 cm⁻¹) and NMR (e.g., cyclopropyl protons at δ 0.5–1.5 ppm) .

Q. What spectroscopic techniques are most effective for characterizing this compound’s structure?

Methodological Answer: A combination of techniques is required:

- IR Spectroscopy : Identify key functional groups (e.g., C=O stretches at 1680–1750 cm⁻¹ for triazolone and coumarin; C-S-C vibrations at ~600–700 cm⁻¹ for thiophene) .

- NMR Analysis :

- ¹H NMR : Assign protons in the cyclopropyl group (δ 0.5–1.5 ppm), thiophene (δ 6.8–7.5 ppm), and coumarin (δ 7.0–8.5 ppm for aromatic protons) .

- ¹³C NMR : Confirm carbonyl carbons (triazolone C=O at ~165 ppm; coumarin C=O at ~160 ppm) .

- Mass Spectrometry (MS) : Use high-resolution MS (HRMS) to verify molecular weight and fragmentation patterns (e.g., loss of cyclopropyl or thiophene groups) .

Q. How can researchers optimize low yields in the final amide coupling step?

Methodological Answer: Low yields often arise from steric hindrance or poor solubility. Mitigation strategies include:

- Solvent Selection : Use polar aprotic solvents (e.g., DMF or DMSO) to enhance reactant solubility .

- Catalyst Optimization : Employ DMAP (4-dimethylaminopyridine) as a nucleophilic catalyst to accelerate coupling .

- Temperature Control : Conduct reactions at 0–5°C to minimize side reactions (e.g., hydrolysis) .

Validation : Track yield improvements via HPLC or gravimetric analysis after recrystallization (e.g., ethanol/water mixtures) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate this compound’s biological activity?

Methodological Answer:

- Analog Synthesis : Modify substituents systematically (e.g., replace thiophene with furan or phenyl groups) to assess electronic/steric effects .

- In Vitro Assays : Test against target enzymes (e.g., kinases or proteases) using fluorescence-based assays. For example, measure IC₅₀ values for enzyme inhibition .

- Computational Modeling : Perform molecular docking (e.g., AutoDock Vina) to predict binding interactions with active sites .

Validation : Correlate experimental IC₅₀ values with docking scores to identify key pharmacophoric features .

Q. How should contradictory data in biological activity studies be resolved?

Methodological Answer: Contradictions often arise from assay variability or off-target effects. Address this via:

- Assay Standardization : Use validated protocols (e.g., CLSI guidelines for antimicrobial testing) and include positive/negative controls .

- Dose-Response Curves : Generate full dose-response data (e.g., 8–10 concentrations) to confirm potency trends .

- Orthogonal Assays : Validate results using complementary techniques (e.g., SPR for binding affinity alongside enzymatic assays) .

Case Study : If one study reports antifungal activity while another does not, re-test under standardized nutrient conditions (e.g., RPMI-1640 media) and control for compound stability .

Q. What advanced computational methods can predict metabolic pathways or toxicity profiles?

Methodological Answer:

- ADMET Prediction : Use tools like SwissADME or ProTox-II to estimate solubility, cytochrome P450 interactions, and hepatotoxicity .

- Metabolite Identification : Perform in silico metabolism simulations (e.g., BioTransformer) to predict phase I/II metabolites .

- Machine Learning : Train models on datasets of structurally related compounds to forecast in vivo clearance rates .

Validation : Compare computational predictions with in vitro microsomal stability assays (e.g., human liver microsomes) .

Q. How can AI-driven tools enhance experimental design for this compound’s derivatives?

Methodological Answer:

- Reaction Optimization : Use platforms like IBM RXN or ChemOS to predict optimal conditions (e.g., solvent, catalyst) for derivative synthesis .

- High-Throughput Screening (HTS) : Implement AI-powered HTS to rapidly prioritize derivatives with desirable properties (e.g., solubility >50 µM) .

- Data Integration : Combine synthetic data with bioactivity results in platforms like COMSOL Multiphysics to model structure-property relationships .

Validation : Validate AI predictions with small-scale experimental batches (e.g., 5–10 derivatives) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.